6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride
Overview
Description
6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride typically involves the reaction of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid with ammonia or an ammonium salt under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biochemical studies, particularly in the investigation of enzyme mechanisms and interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses and therapeutic effects. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
6-(4-Chlorophenoxy)pyridine-3-carboximidamide dihydrochloride
6-(4-Methoxyphenoxy)pyridine-3-carboximidamide dihydrochloride
6-(4-Nitrophenoxy)pyridine-3-carboximidamide dihydrochloride
These compounds differ in their substituents, which can lead to variations in their chemical properties and applications.
Biological Activity
6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C12H12Cl2F N3O
- Molecular Weight : 292.15 g/mol
- IUPAC Name : this compound
The compound is believed to exert its biological effects through interactions with specific molecular targets. Its structural similarity to other bioactive compounds suggests potential binding to various receptors and enzymes, leading to diverse pharmacological activities.
Target Engagement
- Receptors : The compound may interact with receptors involved in inflammatory responses and cancer pathways.
- Enzymatic Inhibition : It may inhibit enzymes critical for tumor growth and proliferation.
Biological Activities
Research indicates that similar compounds exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown efficacy in inhibiting tumor cell proliferation.
- Antimicrobial Properties : Potential effectiveness against various pathogens has been noted.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
Compound A | Anticancer | |
Compound B | Antimicrobial | |
Compound C | Anti-inflammatory |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary studies suggest:
- Absorption : Moderate oral bioavailability.
- Distribution : Good tissue penetration, particularly in cancer models.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes.
Discussion
The biological activity of this compound suggests potential therapeutic applications, particularly in oncology and infectious diseases. Ongoing research is necessary to elucidate its precise mechanisms and optimize its pharmacological profile.
Properties
IUPAC Name |
6-(4-fluorophenoxy)pyridine-3-carboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O.2ClH/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-16-11)12(14)15;;/h1-7H,(H3,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPGIGZXZOQWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=N)N)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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